molecular formula C16H12ClNO2S B2721090 8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 588677-30-9

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No. B2721090
CAS RN: 588677-30-9
M. Wt: 317.79
InChI Key: NGEOVOIQDHMTAO-UHFFFAOYSA-N
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Description

“8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H12ClNO2S and a molecular weight of 317.79. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline and its derivatives can be synthesized through various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. It also has a chloro group at the 8th position, a carboxylic acid group at the 4th position, and a 5-ethylthiophen-2-yl group at the 2nd position.


Chemical Reactions Analysis

Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” would depend on the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” would be influenced by its molecular structure. It has a molecular weight of 317.79. Other properties such as solubility, melting point, boiling point, etc., are not available in the retrieved data.

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research could focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the quinoline scaffold.

properties

IUPAC Name

8-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-2-9-6-7-14(21-9)13-8-11(16(19)20)10-4-3-5-12(17)15(10)18-13/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEOVOIQDHMTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid

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